molecular formula C16H24O8-2 B14217478 3,3-Bis(tert-butoxycarbonyl)hexanedioate CAS No. 819802-92-1

3,3-Bis(tert-butoxycarbonyl)hexanedioate

Cat. No.: B14217478
CAS No.: 819802-92-1
M. Wt: 344.36 g/mol
InChI Key: RNAXXQXQYCPSKN-UHFFFAOYSA-L
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Description

3,3-Bis(tert-butoxycarbonyl)hexanedioate is an organic compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to a hexanedioate backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(tert-butoxycarbonyl)hexanedioate typically involves the reaction of hexanedioic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The process can be summarized as follows:

  • Dissolve hexanedioic acid in THF.
  • Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
  • Heat the mixture to around 40°C and stir for several hours.
  • Isolate the product by filtration and purify it using standard techniques like recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(tert-butoxycarbonyl)hexanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting groups.

    Substitution: The Boc groups can be selectively removed or substituted under acidic conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the corresponding amine and carbon dioxide .

Mechanism of Action

The mechanism of action of 3,3-Bis(tert-butoxycarbonyl)hexanedioate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(tert-butoxycarbonyl)hexanedioate is unique due to its specific structure, which allows for the protection of two amine groups simultaneously. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected selectively .

Properties

CAS No.

819802-92-1

Molecular Formula

C16H24O8-2

Molecular Weight

344.36 g/mol

IUPAC Name

3,3-bis[(2-methylpropan-2-yl)oxycarbonyl]hexanedioate

InChI

InChI=1S/C16H26O8/c1-14(2,3)23-12(21)16(9-11(19)20,8-7-10(17)18)13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2

InChI Key

RNAXXQXQYCPSKN-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)[O-])(CC(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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